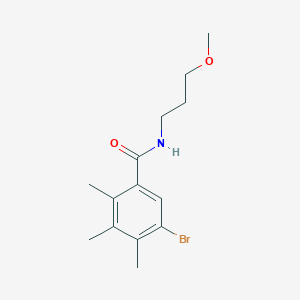![molecular formula C14H15N3O3 B4676315 N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)
N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
描述
N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in various cell types, including immune cells, neurons, and epithelial cells. The activation of the P2X7 receptor has been associated with various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been developed as a tool compound to investigate the role of the P2X7 receptor in these processes.
作用机制
The P2X7 receptor is a ligand-gated ion channel that is activated by ATP. The activation of the P2X7 receptor leads to the opening of a pore in the cell membrane, which allows the influx of calcium and other ions into the cell. This can trigger various signaling pathways, including the activation of inflammasomes and the release of pro-inflammatory cytokines. N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as an antagonist of the P2X7 receptor by binding to the receptor and preventing the activation of the pore.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In immune cells, N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the activation of inflammasomes. In neurons, N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the release of glutamate, which is involved in pain and neurodegeneration. In cancer cells, N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit cell proliferation and induce cell death.
实验室实验的优点和局限性
N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the P2X7 receptor, which allows for specific inhibition of the receptor without affecting other P2X receptors or ion channels. Another advantage is its availability as a tool compound, which allows for easy access and use in various experiments. However, one limitation is its relatively low potency, which requires higher concentrations for effective inhibition of the P2X7 receptor. Another limitation is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide and the P2X7 receptor. One direction is the development of more potent and selective P2X7 receptor antagonists, which can be used in clinical settings for the treatment of various diseases. Another direction is the investigation of the role of the P2X7 receptor in other physiological and pathological processes, such as metabolism, cardiovascular function, and infection. Furthermore, the use of N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide in combination with other pharmacological agents or genetic manipulations can provide insights into the complex signaling pathways and interactions involving the P2X7 receptor.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used extensively as a pharmacological tool to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, the endogenous ligand of the receptor, both in vitro and in vivo. N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used to study the role of the P2X7 receptor in inflammation, pain, neurodegeneration, and cancer.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-11-12(8(2)20-17-11)14(19)16-10-6-4-9(5-7-10)13(15)18/h4-7H,3H2,1-2H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKWHHKWYXSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)
![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)
![N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4676270.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)

![2-(4-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4676290.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)

![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)